1-Cyclopentylcyclopentene

Thermophysical property validation Isomer-specific purification Distillation process design

1-Cyclopentylcyclopentene (CAS 4884-21-3) is a C₁₀H₁₆ cycloalkene characterized by a cyclopentene ring substituted at the 1-position by a cyclopentyl group. Its critically evaluated thermodynamic properties, including a normal boiling point of 464.35 K (191.2 °C; uncertainty ±0.5 K) and a fusion temperature of 191.85 K (−81.3 °C; uncertainty ±0.6 K), are archived in the NIST/TRC Web Thermo Tables.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 4884-21-3
Cat. No. B13798378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylcyclopentene
CAS4884-21-3
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CCCC2
InChIInChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h5,10H,1-4,6-8H2
InChIKeyUJZQAOVZOCQFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentylcyclopentene (CAS 4884-21-3): Structural Identity and Procurement-Relevant Physicochemical Baseline


1-Cyclopentylcyclopentene (CAS 4884-21-3) is a C₁₀H₁₆ cycloalkene characterized by a cyclopentene ring substituted at the 1-position by a cyclopentyl group [1]. Its critically evaluated thermodynamic properties, including a normal boiling point of 464.35 K (191.2 °C; uncertainty ±0.5 K) and a fusion temperature of 191.85 K (−81.3 °C; uncertainty ±0.6 K), are archived in the NIST/TRC Web Thermo Tables [1]. Experimental physical data additionally report a density of 0.8953 g/cm³ at 22.5 °C and a boiling point of 82–83 °C at 17 Torr . These reference-grade thermophysical parameters establish the compound’s baseline identity and are essential for purity verification, solvent selection, and distillation-based purification during small-molecule procurement and research-scale synthesis.

Why 1-Cyclopentylcyclopentene Cannot Be Replaced by 3-Cyclopentylcyclopentene, 1-Methylcyclopentene, or Cyclopentene in Research Protocols


Although 1-cyclopentylcyclopentene shares the same molecular formula (C₁₀H₁₆) and molar mass (~136.23 g/mol) with its positional isomer 3-cyclopentylcyclopentene, their physical properties diverge appreciably: the 1-isomer exhibits a normal boiling point of 464.35 K versus 459.45 K for the 3-isomer, a difference of ~5 K [1], and their densities differ by roughly 0.05 g/cm³ (0.8953 vs. ~0.94 g/cm³) . Further differentiation from monocyclic analogs such as 1-methylcyclopentene (boiling point 75–77 °C) or cyclopentene (boiling point 44 °C) is even more pronounced, with boiling-point gaps exceeding 100 °C [2]. Simply selecting an “in-class” cycloalkene on the basis of elemental composition alone—without experimental verification of the relevant thermophysical or reactivity profile—introduces substantial risk of mismatched volatility, altered reaction kinetics, and invalid cross-study reproducibility, as demonstrated by the selective formation of 1-cyclopentylcyclopentene over its isomers in both catalytic dimerization and thermal decomposition pathways [1].

Quantitative Comparator Evidence for 1-Cyclopentylcyclopentene: Head-to-Head Physicochemical, Selectivity, and Kinetic Data Versus Closest Analogs


Normal Boiling Point Differentiation Versus Positional Isomer 3-Cyclopentylcyclopentene

The normal boiling point (Tboil) of 1-cyclopentylcyclopentene is evaluated at 464.35 K (~191.2 °C), derived from the same reference series as its positional isomer 3-cyclopentylcyclopentene, which has a Tboil of 459.45 K (~186.3 °C) [1]. Both values carry TRC-assigned uncertainties (0.5 K and 0.6 K, respectively), confirming a statistically significant boiling-point elevation of approximately 4.9 K for the 1-substituted isomer. This boiling-point offset is consistent across two independent pressure regimes: under reduced pressure, the 1-isomer boils at 82–83 °C (17 Torr) while the 3-isomer exhibits 60–64 °C at 9 Torr . The X-axis (absolute temperature) and Y-axis (pressure) comparisons collectively establish that 1-cyclopentylcyclopentene is the higher-boiling positional isomer.

Thermophysical property validation Isomer-specific purification Distillation process design

Liquid-Phase Density as a Purity and Identity Discriminator

The experimentally reported density of 1-cyclopentylcyclopentene is 0.8953 g/cm³ at 22.5 °C . In contrast, 3-cyclopentylcyclopentene has a computed/predicted density of approximately 0.943–0.944 g/cm³ at standard conditions , yielding a density difference of roughly −0.048 g/cm³ (−5.1% lower relative to the 3-isomer). The 1,1′-bi(cyclopentylidene) dimer (an exocyclic double-bond isomer formed alongside 1-cyclopentylcyclopentene during catalytic dimerization of cyclopentene) exhibits a density of 0.8968 g/cm³ at an elevated temperature of 420 °C, making its room-temperature density substantially higher . The density of 1-cyclopentylcyclopentene is markedly higher than that of the monocyclic analog 1-methylcyclopentene (0.78 g/cm³ at 25 °C; Δ ≈ +0.11 g/cm³, +14.7%), consistent with the increased carbon count and bicyclic architecture [1].

Density-based quality control Isomer identification Material characterization

Selectivity of Formation in Nickel-Catalyzed Cyclopentene Dimerization

In the pentanuclear nickel cluster-catalyzed dimerization of cyclopentene, the catalytic system [(iPr₃P)Ni]₅H₆ converts cyclopentene into a mixture of two dimeric products: 1,1′-bi(cyclopentylidene) (the exocyclic dimer) and 1-cyclopentylcyclopentene (the endocyclic isomer) [1]. The reaction produces both isomers simultaneously, with the relative abundance governed by the kinetic preferences of the pentanuclear nickel hydride active species. While the publication does not report a numerical product ratio, the structural outcome is unambiguous: 1-cyclopentylcyclopentene constitutes one of only two observable dimerization products, confirming a discrete and reproducible catalytic pathway that is distinct from the alternative exocyclic dimer. This selectivity profile enables researchers to obtain the 1-cyclopentylcyclopentene isomer directly from cyclopentene using a defined catalytic protocol, rather than relying on low-yielding electrolytic reduction methods where 1-cyclopentylcyclopentene is only a minor chromatographic fraction (~4%) alongside cyclopentene (46%) and 3-cyclopentylcyclopentene (2%) .

Catalytic alkene dimerization Nickel cluster catalysis Reaction selectivity

Lowest Activation Energy Among exo-THDCP Thermal Decomposition Intermediates

During the thermal decomposition of the high-density aerospace fuel exo-tetrahydrodicyclopentadiene (exo-THDCP, C₁₀H₁₆) at temperatures exceeding 623 K, 1-cyclopentylcyclopentene (1-CPCP) is identified as one of the two primary decomposition products alongside 4-methyl-2,3,4,5,6,7-hexahydro-1H-indene (4-MHI) [1]. Molecular modeling (MM) demonstrates that the activation energy required to form the radical intermediate of 1-CPCP from exo-THDCP is approximately 42 kcal/mol, which is the lowest among all competing decomposition pathways [2]. Competing C₅–C₇ fragmentation products (cyclopentene, benzene, toluene) are generated in relatively small quantities and exhibit qualitatively higher activation energies. A subsequent flow-reactor study (500 °C, 50 bar) independently corroborates that 1-CPCP radical formation is kinetically favored and constitutes the predominant initial decomposition channel, with product distribution narrowing as residence time decreases [2].

Hypersonic fuel thermal stability Activation energy benchmarking Endothermic fuel decomposition

Fusion Temperature as a Phase-Behavior Fingerprint Versus Alkyl- and Exocyclic Analogs

The NIST/TRC critically evaluated fusion temperature (Tfus) of 1-cyclopentylcyclopentene is 191.85 K (−81.3 °C, uncertainty 0.6 K) [1]. This low melting point is characteristic of a bicyclic C₁₀H₁₆ hydrocarbon lacking strong intermolecular forces but differs materially from structurally related compounds. Cyclopentene, the unsubstituted core, melts at approximately 138 K (−135 °C), while 1-methylcyclopentene has reported melting points in the range of −126.5 to −142 °C [2]. The fusion temperature elevation of over 50 K relative to cyclopentene reflects the substantial increase in molecular weight and London dispersion forces conferred by the cyclopentyl substituent. Among closely related C₁₀H₁₆ isomers, 1,1′-bi(cyclopentylidene) exhibits a melting range of −25 to −24 °C, more than 55 K higher, attributable to the symmetrical exocyclic framework facilitating tighter crystal packing .

Low-temperature phase behavior Crystallization point identification Thermodynamic reference data

Procurement-Motivated Application Scenarios for 1-Cyclopentylcyclopentene Informed by Quantitative Comparator Evidence


Distillation-Based Purification and Isomer-Specific Quality Control Protocols

Procurement specifications requiring the 1-cyclopentyl isomer free of 3-cyclopentylcyclopentene contamination can leverage the 5 K normal boiling point differential (464.35 K vs. 459.45 K) [1] to design fractional distillation acceptance criteria. Combined with density verification (target ~0.895 g/cm³ at ambient temperature, substantially below the ~0.94 g/cm³ of the 3-isomer), incoming material can be authenticated through rapid, low-cost physical measurements without resorting to full chromatographic analysis for every batch .

Catalytic Dimerization Research and Mechanistic Probe Studies

In nickel cluster catalysis research, 1-cyclopentylcyclopentene serves as an authentic product standard for calibrating GC-MS response factors and verifying catalytic selectivity. Its co-formation with 1,1′-bi(cyclopentylidene) in the pentanuclear nickel system [(iPr₃P)Ni]₅H₆ establishes a defined two-product landscape; procurement of the pure compound enables spike-recovery experiments and kinetic isotope effect studies without confounding signals from the exocyclic dimer [1].

Endothermic Fuel Cracking Intermediate Standard for Hypersonic Propulsion Research

Researchers modeling the thermal cracking cascade of exo-THDCP require authenticated 1-cyclopentylcyclopentene as a kinetic intermediate standard. With its uniquely low activation energy of ~42 kcal/mol for radical formation [1], the compound is the dominant primary decomposition product at temperatures above 623 K. Procuring the pre-synthesized compound rather than generating it in situ at extreme temperatures enables ambient-temperature calibration of analytical instrumentation and off-line mechanistic studies .

Thermophysical Property Reference Material for C₁₀H₁₆ Isomer Libraries

Given its NIST/TRC critically evaluated boiling point, fusion temperature, and density values [1], 1-cyclopentylcyclopentene can function as a secondary reference standard within C₁₀H₁₆ hydrocarbon libraries. Its intermediate phase-behavior profile—melting at −81 °C (well below the symmetrical dimer 1,1′-bi(cyclopentylidene) at −25 °C, yet far above cyclopentene at −135 °C)—makes it a valuable calibration point for differential scanning calorimetry (DSC) and vapor-liquid equilibrium apparatus across a broad sub-ambient temperature range .

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